

Application Notes and Protocols for Boc Deprotection of Ms-PEG2-C2-Boc

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Compound of Interest		
Compound Name:	Ms-PEG2-C2-Boc	
Cat. No.:	B609354	Get Quote

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Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules such as peptides, antibodydrug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).[1][2] Its popularity stems from its stability under various conditions and its straightforward removal under acidic conditions.[1] This document provides a detailed protocol for the deprotection of **Ms-PEG2-C2-Boc**, yielding the corresponding primary amine. The protocol is based on the well-established use of trifluoroacetic acid (TFA) for Boc removal.[1][2][3][4] The methanesulfonyl (Ms) group is generally stable to the acidic conditions used for Boc deprotection.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with trifluoroacetic acid proceeds through an acid-catalyzed elimination mechanism. The key steps are:

- Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]
- Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]

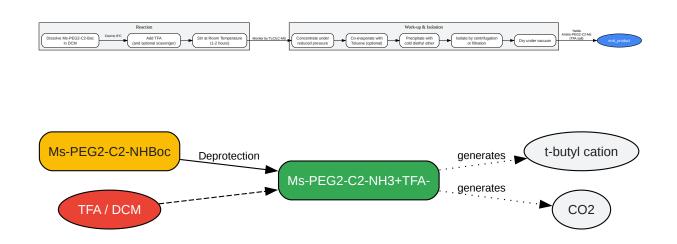


- Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide.[1]
- Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the trifluoroacetate salt.[1]

It is important to perform this reaction in a well-ventilated area as it generates carbon dioxide gas.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of **Ms-PEG2-C2-Boc**.



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